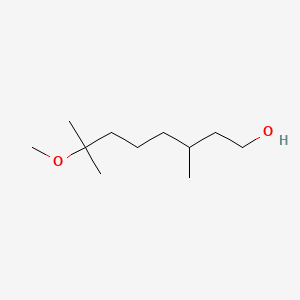

7-Methoxy-3,7-dimethyloctan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methoxy-3,7-dimethyloctan-1-ol is a useful research compound. Its molecular formula is C11H24O2 and its molecular weight is 188.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

7-Methoxy-3,7-dimethyloctan-1-ol is characterized by the presence of methoxy and hydroxyl functional groups, which enhance its reactivity and interaction with biological systems. The molecular formula is C11H24O2, and its structure allows for various chemical reactions that are beneficial in synthetic chemistry.

Perfumery

One of the primary applications of this compound is in the fragrance industry. It serves as a key ingredient in high-quality sandalwood compositions due to its pleasant aroma profile. The compound acts as a top note, contributing to the overall scent experience in perfumes and personal care products.

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized as an intermediate in the production of more complex molecules. It can undergo various transformations, including oxidation and reduction reactions, leading to the formation of derivatives such as 7-Methoxy-3,7-dimethyloctanoic acid and 7-Methoxy-3,7-dimethyloctanol. These derivatives have their own unique applications in different chemical processes.

Biological Studies

Research indicates that this compound exhibits biological activities that warrant further investigation. Its antioxidant properties make it a subject of interest in studies focused on aging and cellular health. The compound has been shown to inhibit matrix metalloproteinases (MMPs), enzymes responsible for the degradation of extracellular matrix proteins, thereby potentially playing a role in anti-aging treatments.

Case Study 1: Antioxidant Activity

A study investigated the effects of this compound on oxidative stress markers in human cell lines. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound. This suggests potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Fragrance Safety Assessment

In an assessment conducted by the Expert Panel for Fragrance Safety, this compound was evaluated for genotoxicity and skin sensitization potential. The findings showed that the compound did not exhibit mutagenic effects in standard assays (e.g., Ames test) and was deemed safe for use in cosmetic formulations .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Perfumery | Used as a top note in sandalwood fragrances | Enhances scent profile; widely accepted in cosmetics |

| Chemical Synthesis | Intermediate for complex organic molecules | Forms derivatives like acids and alcohols |

| Biological Studies | Exhibits antioxidant properties; inhibits MMPs | Potential applications in anti-aging treatments |

| Safety Assessments | Evaluated for genotoxicity and skin sensitization | Found to be non-mutagenic; safe for cosmetic use |

特性

CAS番号 |

38376-28-2 |

|---|---|

分子式 |

C11H24O2 |

分子量 |

188.31 g/mol |

IUPAC名 |

7-methoxy-3,7-dimethyloctan-1-ol |

InChI |

InChI=1S/C11H24O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h10,12H,5-9H2,1-4H3 |

InChIキー |

HAGATCKFXSBCCQ-UHFFFAOYSA-N |

SMILES |

CC(CCCC(C)(C)OC)CCO |

正規SMILES |

CC(CCCC(C)(C)OC)CCO |

Key on ui other cas no. |

38376-28-2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。